2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride
Description
2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride (CAS: 1448128-25-3) is a bicyclic organic compound featuring a tetrahydrobenzoimidazole core fused with a piperidin-4-yl substituent. It is synthesized as a dihydrochloride salt to enhance solubility and stability. The compound is classified as an industrial-grade chemical with 99% purity and is packaged in 25 kg cardboard drums for large-scale applications. Its primary uses span agrochemicals, active pharmaceutical ingredients (APIs), and chemical intermediates, reflecting its versatility in pesticide formulations and drug development .
Properties
IUPAC Name |
2-piperidin-4-yl-4,5,6,7-tetrahydro-1H-benzimidazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.2ClH/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9;;/h9,13H,1-8H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOIJZZGIDXWFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC(=N2)C3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of o-Phenylenediamine with Piperidine-Substituted Carbonyl Compounds
- The fundamental synthetic route involves the condensation of o-phenylenediamine with suitable aldehydes or ketones bearing the piperidin-4-yl substituent or precursors thereof. This condensation typically occurs under acidic conditions, which promote cyclization to the benzimidazole ring system.
- For example, Yun et al. (2003) demonstrated the synthesis of 2-(piperidin-4-yl)-1H-benzimidazole derivatives by reacting substituted benzaldehydes with o-phenylenediamine in acidic media, followed by purification via column chromatography.
- Catalytic systems such as SiO₂ nanoparticles have been employed to improve reaction efficiency and yields in analogous benzimidazole syntheses, indicating potential for catalytic optimization in this compound's synthesis.
- The reaction conditions generally involve refluxing in solvents like ethanol or acetic acid to facilitate cyclization and water removal.
Reductive Cyclization of Nitroaniline Precursors
- An alternative approach includes the reductive cyclization of piperidine-substituted nitroaniline intermediates. This method involves reducing the nitro group to an amine, which then undergoes intramolecular cyclization to form the benzimidazole ring.
- This method has been reported in the synthesis of related benzimidazole derivatives, where nitroanilines bearing piperidine substituents were cyclized reductively using reducing agents such as iron powder or catalytic hydrogenation.
- The reductive cyclization typically proceeds under mild conditions and can be followed by salt formation.
Salt Formation: Preparation of the Dihydrochloride Salt
- The free base of 2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole is converted into its dihydrochloride salt by treatment with hydrochloric acid.
- This step involves dissolving the free base in an appropriate solvent (e.g., ethanol or methanol) and adding 2 equivalents of HCl gas or concentrated hydrochloric acid to precipitate the dihydrochloride salt.
- The salt formation enhances the compound’s solubility and stability, which is important for biological and pharmaceutical applications.
Detailed Reaction Conditions and Purification
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Condensation | o-Phenylenediamine + piperidin-4-yl aldehyde/ketone, acidic medium (AcOH or HCl), reflux | Acid catalysis promotes cyclization; typical reaction time 4-16 h |
| Reductive Cyclization | Piperidine-substituted nitroaniline, reducing agent (Fe/HCl or catalytic hydrogenation) | Mild temperature (room temp to 60°C); inert atmosphere preferred |
| Salt Formation | Free base + 2 equiv. HCl in ethanol or methanol | Precipitation of dihydrochloride salt; filtration and drying |
| Purification | Column chromatography (silica gel), recrystallization | Eluent systems: n-hexane/ethyl acetate gradient; purification to >95% purity |
Representative Research Findings and Characterization
- Yields: Condensation and cyclization steps typically achieve yields ranging from 65% to 80%, depending on substituents and reaction conditions.
- Purity: Final dihydrochloride salts are obtained with high purity (>95%) after recrystallization.
- Spectroscopic Analysis:
- ¹H NMR shows characteristic aromatic proton signals (δ 7.2–8.0 ppm) and piperidinyl protons (δ 1.5–3.0 ppm).
- Mass spectrometry confirms molecular weight consistent with the dihydrochloride salt.
- X-ray crystallography (where available) confirms the benzimidazole ring formation and salt structure.
- Stability: The dihydrochloride salt exhibits improved stability and solubility in polar solvents compared to the free base.
Additional Synthetic Insights from Related Compounds
- Transfer hydrogenation methods have been used in related piperidine derivatives to modify substituents before benzimidazole formation, employing palladium or platinum catalysts with formaldehyde and acidic aqueous media at 90–95 °C. This approach could be adapted for fine-tuning substituents on the piperidinyl ring prior to cyclization.
- Grignard reagents and amide coupling reactions have been employed in analogous systems to introduce functional groups on the piperidine or benzimidazole core, suggesting that amide formation and further derivatization are feasible post-cyclization steps.
Summary Table: Preparation Methods Overview
| Preparation Step | Methodology | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Benzimidazole Core Formation | Condensation | o-Phenylenediamine + piperidinyl aldehyde, acid catalysis | Cyclization to benzimidazole scaffold |
| Alternative Core Formation | Reductive Cyclization | Nitroaniline precursor + reducing agent | Formation of benzimidazole via reduction |
| Salt Formation | Acidification | 2 equiv. HCl in ethanol/methanol | Formation of dihydrochloride salt |
| Purification | Chromatography & Recrystallization | Silica gel column, hexane/ethyl acetate gradient | High purity (>95%) product |
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and NO in macrophages, which are key mediators of inflammation . This inhibition is achieved through the modulation of signaling pathways such as the NF-κB pathway, which plays a crucial role in the regulation of immune responses .
Comparison with Similar Compounds
2-(Piperidin-4-yl)-1H-imidazole-4-carboxamide
This compound shares the piperidin-4-yl moiety but replaces the tetrahydrobenzoimidazole core with a simpler imidazole ring and a carboxamide group. Its dihydrochloride form suggests similar salt-based optimization for solubility .
Imazamox and Imazethapyr
These imidazolinone herbicides (e.g., imazamox: 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-(methoxymethyl)-3-pyridinecarboxylic acid) feature imidazole rings linked to pyridinecarboxylic acid groups. Unlike the target compound, they lack the piperidine substituent and instead incorporate polar carboxylic acid groups, making them more water-soluble and suited for herbicidal activity via acetolactate synthase inhibition .
Ramosetron D3 Hydrochloride
This pharmaceutical agent contains a 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl group linked to a deuterated indole moiety. While sharing the benzoimidazole core, the addition of an indole methanone group and deuterated methyl substituent confers serotonin 5-HT₃ receptor antagonism, highlighting how peripheral modifications dictate therapeutic specificity .
2-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole
This positional isomer substitutes the piperidin-4-yl group with a piperidin-3-yl group. The altered substituent position may affect steric interactions with biological targets, as evidenced by its discontinued status in commercial catalogs, suggesting inferior efficacy or stability compared to the 4-yl variant .
Naphthimidazole Derivatives (e.g., Compound 5)
Examples like 2-[1-(4-phenyl)piperidinyl]methyl-1H-naphth[1.2-d]-imidazole dihydrochloride feature a naphthimidazole core instead of benzoimidazole.
Functional and Application Comparisons
Research Findings and Implications
- Positional Isomerism : The discontinuation of the piperidin-3-yl analogue () underscores the critical role of substituent positioning in biological activity. The 4-yl configuration in the target compound likely optimizes steric alignment with target receptors.
- Core Modifications : Benzoimidazole derivatives (e.g., Ramosetron) exhibit therapeutic versatility, but the addition of indole or deuterated groups shifts applications from agrochemicals to pharmaceuticals .
- Salt Forms : Dihydrochloride salts are prevalent across analogues (e.g., target compound, Compound 5) to improve bioavailability, contrasting with imazamox’s free acid form for herbicidal solubility .
Biological Activity
2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride, a compound with the CAS number 1448128-25-3, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 278.23 g/mol. The structure features a piperidine ring fused to a tetrahydrobenzoimidazole moiety, which is crucial for its biological activity.
Key Characteristics:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1448128-25-3 |
| Molecular Formula | C12H21Cl2N3 |
| Molecular Weight | 278.23 g/mol |
Anti-inflammatory Activity
Research indicates that derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole exhibit significant anti-inflammatory properties. A study identified a specific derivative that demonstrated potent inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The compound exhibited an IC50 of 0.86 μM for NO and 1.87 μM for TNF-α production, outperforming ibuprofen in in vivo tests on xylene-induced ear edema in mice .
Antimycobacterial Activity
Another area of interest is the compound's potential against Mycobacterium tuberculosis. Phenotypic screening of related compounds has shown promising results, with several exhibiting minimum inhibitory concentrations (MIC) below 20 µM. Notably, some compounds derived from this class have been reported to have MIC values as low as 2 µM, indicating strong antimycobacterial activity .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Pro-inflammatory Cytokines: The compound modulates the signaling pathways associated with inflammation by inhibiting key cytokines.
- Interaction with NF-κB Pathway: It has been shown to restore phosphorylation levels of IκBα and decrease the expression of p65 NF-κB in macrophages stimulated by LPS .
Study on Anti-inflammatory Effects
A notable study synthesized various derivatives based on the original compound and tested their anti-inflammatory effects in vitro and in vivo. The findings highlighted that certain derivatives not only inhibited inflammatory mediators but also showed improved efficacy compared to traditional anti-inflammatory drugs like ibuprofen .
Antimycobacterial Screening
In a comprehensive screening effort involving large chemical libraries, compounds similar to 2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole were tested against Mycobacterium tuberculosis. The results indicated that a significant proportion of these compounds had potent activity against the bacteria, with a high reconfirmation rate for their efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthesis methods for 2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride?
- Methodological Answer : The compound can be synthesized via cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation and dehydrative cyclization under mild conditions. This approach allows functional group tolerance (e.g., aryl halides, heterocycles). Industrial-scale synthesis prioritizes high-yield routes with controlled pH and temperature, often employing oxidizing agents (e.g., H₂O₂) and reducing agents (e.g., NaBH₄) . For analogs, dihydrochloride salt formation typically involves hydrochloric acid treatment during final purification .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation .
- Storage : Store in dry, ventilated, corrosion-resistant containers at room temperature, away from heat and moisture .
- Emergency Response : For skin contact, rinse immediately with water; for ingestion, seek medical attention and provide SDS documentation .
Q. What are the key characterization techniques for verifying the compound’s structure?
- Methodological Answer :
- Spectroscopy : Use NMR (¹H/¹³C) to confirm piperidine and benzimidazole moieties. Mass spectrometry (MS) validates molecular weight (e.g., 292.2 g/mol for dihydrochloride analogs) .
- Crystallography : X-ray diffraction resolves stereochemistry and salt formation .
- Chromatography : HPLC with UV detection ensures purity (>95%) and identifies impurities .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer : Tools like ICReDD integrate quantum chemical calculations and reaction path search algorithms to predict feasible routes. For example, retrosynthetic analysis using the Template_relevance model (Pistachio/Bkms_metabolic databases) identifies one-step pathways, minimizing trial-and-error experimentation. Computational validation of intermediates (e.g., tautomerization steps) reduces experimental redundancy .
Q. How to resolve contradictions in pharmacological data across studies?
- Methodological Answer :
- Standardized Assays : Use cell-based models (e.g., HEK293 for receptor binding) with controlled pH and temperature to minimize variability .
- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., salt form, solvent polarity) impacting bioactivity. Multivariate analysis identifies confounding factors (e.g., impurity profiles) .
- Meta-Analysis : Cross-reference PubChem, NIST, and peer-reviewed data to validate anomalies .
Q. What strategies address solubility challenges in biological assays?
- Methodological Answer :
- Salt Selection : Dihydrochloride salts improve aqueous solubility compared to free bases. Test analogs with counterions (e.g., hydrobromide) for pH-dependent stability .
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance dissolution without cytotoxicity .
- Structural Modifications : Introduce hydrophilic groups (e.g., methoxyethyl) to the piperidine ring while monitoring SAR .
Q. How to design experiments to study structure-activity relationships (SAR)?
- Methodological Answer :
- Fragment-Based Design : Synthesize derivatives with systematic substitutions (e.g., halogens, methyl groups) on the benzimidazole core .
- High-Throughput Screening (HTS) : Use automated platforms to test libraries against target receptors (e.g., GPCRs) with kinetic readouts .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to prioritize synthetic targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
